Lipophilicity Fine-Tuning: LogP Comparison with Mono-Substituted Benzoate Analogs
The target compound exhibits a calculated LogP of 2.35, which lies between that of the ethynyl-only analog methyl 4-ethynylbenzoate (XLogP3 = 2.6) and the trifluoromethoxy-only analog methyl 2-(trifluoromethoxy)benzoate (measured LogP = 2.37) [1]. The 0.25 log unit reduction relative to methyl 4-ethynylbenzoate is attributable to the polar OCF₃ group, which increases TPSA from 26.3 Ų to 35.5 Ų while preserving favorable permeability. This intermediate lipophilicity is critical for fragment-based screening libraries where LogP values between 2 and 3 are preferred to balance solubility and membrane penetration .
| Evidence Dimension | Calculated/Measured LogP |
|---|---|
| Target Compound Data | LogP = 2.35 (computed); TPSA = 35.53 Ų |
| Comparator Or Baseline | Methyl 4-ethynylbenzoate: LogP = 2.6 (XLogP3), TPSA = 26.3 Ų; Methyl 2-(trifluoromethoxy)benzoate: LogP = 2.37 (measured) |
| Quantified Difference | ΔLogP = −0.25 vs. methyl 4-ethynylbenzoate; ΔLogP = −0.02 vs. methyl 2-(trifluoromethoxy)benzoate; ΔTPSA = +9.23 Ų vs. methyl 4-ethynylbenzoate |
| Conditions | LogP computed by vendor algorithm (Leyan); XLogP3 from PubChem 2025 release; measured LogP from BOC Sciences datasheet; all at 25 °C |
Why This Matters
Procurement decisions for fragment libraries demand precise LogP control; the 2.35 value places this compound in the optimal range for CNS and oral drug space, unlike the more lipophilic 4-ethynyl analog (LogP 2.6) which trends closer to permeability-solubility trade-off limits .
- [1] PubChem. Methyl 4-ethynylbenzoate, CID 640163. National Library of Medicine. Accessed May 2026. View Source
